Azobenzene

Description

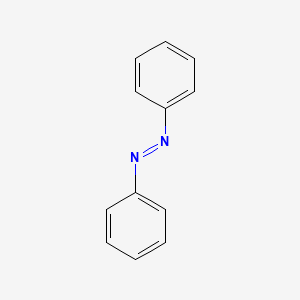

Structure

3D Structure

Properties

IUPAC Name |

diphenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLAVOWQYNRWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33808-60-5 | |

| Record name | Diazene, 1,2-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020123, DTXSID601026524 | |

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

559 °F at 760 mmHg (NTP, 1992), 293 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |

CAS No. |

103-33-3, 1080-16-6, 17082-12-1 | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, diphenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0U1H6UG5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 °F (NTP, 1992), 68 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azobenzene for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Photoswitch

Azobenzene, a deceptively simple molecule comprising two phenyl rings bridged by a nitrogen-nitrogen double bond (N=N), stands as a cornerstone of photochemistry and materials science.[1] Its remarkable ability to undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light has cemented its status as a prototypical molecular switch.[1][2] This light-induced change in molecular geometry, from the thermodynamically stable, planar trans isomer to the metastable, non-planar cis isomer, underpins its application in diverse fields, including targeted drug delivery, molecular machines, and photoswitchable materials.[3] The trans-to-cis conversion is typically initiated by UV light (around 365 nm), while the reverse process can be triggered by visible light or occurs thermally.[4] This guide provides a comprehensive overview of the most common and reliable methods for the synthesis and purification of this compound, grounded in mechanistic principles and practical laboratory considerations.

Part 1: Synthesis of this compound: Key Methodologies

The synthesis of this compound can be broadly approached through two primary routes: the reductive coupling of nitrobenzene and the diazotization of aniline followed by a coupling reaction. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reagents.

Reductive Coupling of Nitrobenzene

This is a classic and robust method for producing symmetrical azobenzenes. The core principle involves the partial reduction of nitrobenzene. Complete reduction would lead to aniline, so careful control of the reducing agent and reaction conditions is paramount.

The reduction of nitrobenzene to this compound proceeds through several intermediates. Initially, nitrobenzene is reduced to nitrosobenzene, which is then further reduced to N-phenylhydroxylamine. Under the reaction conditions, these two intermediates condense to form azoxybenzene, which is subsequently reduced to this compound.[5]

Diagram: Proposed Mechanism for the Reductive Coupling of Nitrobenzene

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Azobenzene Photoisomerization

Abstract

Azobenzene and its derivatives are paramount molecular switches, underpinning advancements in fields from photopharmacology to materials science.[1] Their utility is rooted in the reversible trans-cis isomerization, a process initiated by light that allows for exquisite spatiotemporal control over molecular geometry and function.[1] A profound understanding of the photoisomerization mechanism is therefore critical for the rational design of novel photoswitchable systems. This guide provides a comprehensive exploration of the core mechanisms of this compound photoisomerization, delving into the electronic transitions, debated pathways, and the key factors that influence this elegant molecular transformation. We will further explore the experimental and computational methodologies employed to elucidate these mechanisms, offering insights for researchers, scientists, and drug development professionals.

The this compound Moiety: A Versatile Photoswitch

This compound is a photochromic molecule that exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The trans isomer is nearly planar, while the cis isomer possesses a bent configuration.[1][2] This structural dichotomy is the foundation of its function as a molecular switch. The transition between these two states can be triggered by light of specific wavelengths, and the reverse isomerization can occur either photochemically or thermally.[3]

The ability to reversibly alter the geometry of this compound with light has made it a cornerstone in the development of:

-

Photopharmacology: Designing drugs that can be activated or deactivated at a specific site in the body with light, minimizing off-target effects.[4]

-

Smart Materials: Creating materials whose properties, such as shape, color, or permeability, can be modulated with light.[5]

-

Molecular Machines: Building nanoscale devices that can perform work in response to a light stimulus.

-

Data Storage: Developing high-density optical data storage systems.[6][7]

The efficiency and kinetics of the photoisomerization process are highly sensitive to the molecular environment and the substitution pattern on the phenyl rings, offering a rich landscape for chemical modification and optimization.[8]

Electronic Structure and Spectroscopy of this compound

The photoisomerization of this compound is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The nature of this excited state is crucial in determining the subsequent isomerization pathway. The UV-Vis absorption spectra of this compound are characterized by two main absorption bands corresponding to different electronic transitions.[9]

-

π→π* Transition: This is a strongly allowed transition, typically occurring in the ultraviolet region (around 320-350 nm for the trans isomer), leading to the S2 excited state.[10][11] This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

-

n→π* Transition: This is a symmetry-forbidden, and therefore much weaker, transition that appears at longer wavelengths in the visible region (around 440 nm for the trans isomer), leading to the S1 excited state.[10][11] It involves the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

The absorption spectra of the trans and cis isomers are distinct. Typically, the π→π* band of the cis isomer is blue-shifted and less intense compared to the trans isomer, while the n→π* band of the cis isomer is red-shifted and more intense.[11] This spectral separation allows for the selective photo-switching between the two isomers using different wavelengths of light.[3]

Core Mechanisms of Photoisomerization: A Tale of Rotation and Inversion

The precise mechanism of this compound photoisomerization has been a subject of extensive research and debate, with two primary pathways being proposed: rotation and inversion.[3][12] More recently, a concerted inversion mechanism has also gained traction.[2][12]

The Rotation Pathway

The rotation mechanism involves the twisting of the C-N=N-C dihedral angle in the excited state, leading to a perpendicular geometry where the π-bond is effectively broken.[12] From this twisted conical intersection with the ground state, the molecule can relax to either the trans or cis isomer.[13] Computational studies suggest that rotation is a favorable pathway, particularly upon excitation to the S1 (n→π*) state, as it can be a barrierless process.[12][13]

The Inversion Pathway

The inversion mechanism, also referred to as a planar or in-plane pathway, proceeds through a transition state where one of the NNC bond angles linearizes.[12] This pathway avoids the significant steric clash that can occur during rotation. In the ground state, the inversion pathway is generally considered the dominant mechanism for the thermal cis-to-trans isomerization.[12] Some studies have proposed that inversion is the primary mechanism for the photoisomerization from the S1 state.[14]

The Concerted Inversion Pathway

A third proposed mechanism is the concerted inversion, where both nitrogen atoms undergo inversion simultaneously in a symmetric fashion.[2] This pathway has been suggested to be a viable route, particularly in solution.[2]

The prevailing view is that the operative mechanism can depend on several factors, including the electronic state that is initially populated (S1 vs. S2), the presence of substituents on the this compound core, and the surrounding environment.[2][15] It is also plausible that multiple relaxation pathways coexist and compete.[2]

Factors Influencing Photoisomerization

The efficiency and dynamics of this compound photoisomerization are not intrinsic properties but are highly susceptible to a range of external and internal factors.

Excitation Wavelength

The quantum yield of trans-to-cis isomerization is often dependent on the excitation wavelength, a phenomenon that seemingly violates Kasha's rule.[6][7] Typically, excitation into the S2 (π→π) band results in a lower quantum yield compared to excitation into the S1 (n→π) band.[15] This has been attributed to the existence of different relaxation pathways from these two excited states.[6][7]

Solvent Effects

The polarity and viscosity of the solvent can significantly impact both the photoisomerization and thermal isomerization rates.

-

Polarity: An increase in solvent polarity can affect the rates of both photoisomerization and thermal isomerization.[16][17] For thermal cis-to-trans isomerization, polar solvents can stabilize a more polar transition state, thus accelerating the reaction.[18][19] The effect on photoisomerization quantum yield is more complex and can depend on the specific this compound derivative.[16]

-

Viscosity: Interestingly, several studies have shown that the photoisomerization of this compound is largely independent of solvent viscosity.[16][20] This has been taken as evidence against a simple rotational mechanism that would be expected to be hindered in a more viscous environment.[20] However, the thermal relaxation time can decrease with increasing solvent viscosity, an unexpected finding that suggests a complex interplay of factors.[16]

Temperature

Temperature primarily affects the thermal cis-to-trans back-isomerization. The rate of this process increases with temperature, following the Arrhenius equation. For this compound-modified DNA, the photoisomerization quantum yield has been shown to increase with temperature, converging to similar values above the DNA melting temperature.[21]

Substituent Effects

The electronic and steric properties of substituents on the phenyl rings can dramatically alter the photophysical properties of this compound.

-

Electronic Effects: "Push-pull" azobenzenes, with an electron-donating group on one ring and an electron-withdrawing group on the other, exhibit red-shifted absorption spectra, allowing for isomerization with visible or even near-infrared light.[3][22] This is highly desirable for biological applications to avoid UV-induced damage and improve tissue penetration.[4][22]

-

Steric Effects: Bulky substituents can influence the relative stabilities of the cis and trans isomers and can hinder or favor certain isomerization pathways.[8] For instance, ortho-substitution can significantly lengthen the thermal half-life of the cis isomer.[23]

| Factor | Effect on Photoisomerization | Reference |

| Excitation Wavelength | Quantum yield is often lower for S2 (π→π) vs. S1 (n→π) excitation. | [15] |

| Solvent Polarity | Can influence both photoisomerization and thermal isomerization rates. | [16][17] |

| Solvent Viscosity | Photoisomerization is largely independent of viscosity. | [20] |

| Temperature | Primarily affects the rate of thermal cis-to-trans back-isomerization. | [21] |

| Substituents | Can tune absorption spectra and alter isomerization kinetics. | [8][22] |

Experimental Methodologies for Studying Photoisomerization

A variety of spectroscopic techniques are employed to investigate the mechanism and dynamics of this compound photoisomerization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the workhorse technique for monitoring the progress of photoisomerization.[24] By irradiating a solution of this compound with a specific wavelength of light, the changes in the absorption spectrum can be recorded over time, allowing for the determination of the photostationary state (the equilibrium mixture of trans and cis isomers under illumination) and the kinetics of the isomerization.[23][25]

Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the solvent of interest in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.0.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the initial (typically >99% trans) solution.

-

Irradiation: Irradiate the sample with a light source of the desired wavelength (e.g., a 365 nm LED for trans-to-cis isomerization).

-

Spectral Monitoring: At regular time intervals during irradiation, record the UV-Vis spectrum until no further changes are observed, indicating that the photostationary state has been reached.

-

Data Analysis: Analyze the spectral changes to determine the isosbestic points (wavelengths where the absorbance remains constant) and calculate the composition of the photostationary state. The kinetics of the isomerization can be determined by plotting the change in absorbance at a specific wavelength versus time.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a powerful tool for quantifying the ratio of trans and cis isomers in a sample, as the chemical shifts of the protons are distinct for the two isomers.[26][27] It can be used to confirm the isomeric composition at the photostationary state determined by UV-Vis spectroscopy.[28] In-situ NMR experiments with light irradiation can provide real-time monitoring of the isomerization process.[29][30]

Experimental Protocol: Quantifying Isomer Ratios by 1H NMR

-

Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent in an NMR tube.

-

Irradiation: Irradiate the sample to reach the desired isomeric ratio (e.g., the photostationary state).

-

NMR Acquisition: Acquire a 1H NMR spectrum of the sample.

-

Data Analysis: Identify the distinct signals corresponding to the trans and cis isomers. Integrate the signals and use the integral values to calculate the relative concentrations of the two isomers.[28]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a femtosecond time-resolved technique that allows for the direct observation of the excited-state dynamics of this compound photoisomerization.[31][32] By using a short "pump" pulse to excite the sample and a "probe" pulse to monitor the subsequent changes in absorption, it is possible to track the evolution of the excited state on the femtosecond to picosecond timescale.[20][33] This provides invaluable information about the lifetimes of the excited states and the rates of the isomerization process.[6][7]

Experimental Workflow: Transient Absorption Spectroscopy

Conclusion

The photoisomerization of this compound is a fascinating and complex process that has captivated scientists for decades. While the fundamental principles are well-established, the precise mechanistic details, particularly the interplay between rotational and inversional pathways, continue to be an active area of investigation. The ability to fine-tune the photophysical properties of this compound through chemical substitution has opened up a vast array of applications in diverse scientific and technological fields. A thorough understanding of the factors that govern the photoisomerization mechanism is paramount for the continued development of innovative light-responsive molecules and materials. This guide has provided a comprehensive overview of the current understanding of this compound photoisomerization, from the underlying electronic transitions to the experimental techniques used to probe its intricate dynamics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 8. Contrasting Photo-Switching Rates in this compound Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Engineering this compound Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 23. par.nsf.gov [par.nsf.gov]

- 24. researchgate.net [researchgate.net]

- 25. Harnessing Both Phase Change and Isomerization: High-Energy-Density this compound-Composites for Efficient Solar Energy Storage [mdpi.com]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 30. Light-Assisted NMR – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Degradation Pathways of Azobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their photoisomerization properties which enable applications as molecular switches and photopharmacological agents.[1] However, the utility of these compounds is intrinsically linked to their thermal stability. An in-depth understanding of the thermal degradation pathways of this compound is paramount for defining the operational temperature limits of molecular devices, ensuring the shelf-life and stability of photoswitchable drugs, and predicting the environmental fate of azo dyes. This technical guide provides a comprehensive exploration of the thermal degradation mechanisms of this compound, from the reversible cis-trans isomerization to irreversible decomposition at elevated temperatures. We will delve into the radical-mediated fragmentation pathways, the influence of molecular structure on thermal stability, and the analytical methodologies employed to elucidate these complex processes. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound-containing compounds, offering both theoretical insights and practical experimental protocols.

Introduction: The Duality of this compound's Thermal Behavior

The thermal behavior of this compound is characterized by two distinct phenomena that occur at different energy scales. At lower temperatures, this compound undergoes a reversible cis-trans isomerization, a process that is central to its function as a molecular switch. At significantly higher temperatures, the molecule undergoes irreversible decomposition, leading to the cleavage of its characteristic azo bond and the formation of various degradation products. A thorough understanding of both these processes is critical for the rational design and application of this compound-based systems.

The reversible photoisomerization of the thermodynamically more stable trans-azobenzene to the cis-isomer upon UV irradiation, and its subsequent relaxation back to the trans-form either thermally or photochemically, is the cornerstone of its application in photopharmacology and molecular machines.[1] The rate of this thermal back-relaxation is a key parameter that dictates the lifetime of the metastable cis-state and, consequently, the duration of the light-induced effect.

Conversely, the irreversible thermal decomposition of this compound at elevated temperatures represents a critical failure mode for many applications. This process involves the homolytic cleavage of the C-N and N=N bonds, leading to the formation of highly reactive radical species and the evolution of nitrogen gas.[2][3] The onset temperature of this degradation determines the upper limit of the thermal operating window for this compound-containing materials and the conditions under which these compounds can be safely processed and stored.

This guide will systematically explore both the reversible isomerization and the irreversible decomposition pathways, providing a detailed mechanistic understanding and practical guidance for their experimental investigation.

Reversible Thermal Degradation: The Dynamics of Cis-Trans Isomerization

The thermal relaxation of cis-azobenzene to the more stable trans-isomer is a first-order kinetic process that can proceed through two primary mechanisms: rotation and inversion.[4] The preferred pathway and the rate of isomerization are highly dependent on the substitution pattern of the this compound core and the surrounding environment.

Mechanisms of Isomerization

-

Rotation: This pathway involves the rotation around the N=N double bond, passing through a transition state where the π-bond is temporarily broken.

-

Inversion: This mechanism proceeds through a linear, sp-hybridized transition state of one of the nitrogen atoms, without breaking the N=N double bond.

The energy barrier for these pathways can be influenced by substituents on the phenyl rings. For instance, "push-pull" azobenzenes, which contain both electron-donating and electron-withdrawing groups, tend to favor the rotational pathway, leading to faster thermal isomerization.

Factors Influencing Isomerization Kinetics

The half-life of the cis-isomer is a critical parameter for applications such as drug delivery, where a longer lifetime may be desirable to prolong the therapeutic effect.[4] Several factors can be tuned to control this rate:

-

Electronic Effects: As mentioned, push-pull substituents can dramatically accelerate the isomerization rate.

-

Steric Effects: Bulky ortho-substituents can sterically hinder the planar trans-isomer, thereby destabilizing it and reducing the energy barrier for the cis to trans isomerization.

-

Environmental Factors: The polarity of the solvent and the presence of hydrogen bonding can also influence the isomerization pathway and kinetics.

Below is a diagram illustrating the two primary mechanisms of thermal cis-trans isomerization.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Azobenzene Isomers

<

Abstract

Azobenzene and its derivatives are paramount molecular switches, forming the bedrock of innovations in photopharmacology, molecular machinery, and advanced materials. Their functionality is intrinsically linked to the reversible photoisomerization between the thermally stable E (trans) and metastable Z (cis) isomers.[1] A profound understanding of the distinct spectroscopic signatures of these isomers is not merely academic; it is the critical foundation for designing, controlling, and validating photoswitchable systems. This guide provides a comprehensive, in-depth exploration of the primary spectroscopic techniques employed for the characterization of this compound isomers, grounded in both theoretical principles and practical, field-proven methodologies.

The Principle of this compound Photoisomerization: A Tale of Two States

This compound's utility stems from its ability to undergo a reversible transformation in molecular geometry when subjected to specific wavelengths of light. The thermodynamically stable E-isomer can be converted to the higher-energy Z-isomer, typically by irradiation with ultraviolet (UV) light (around 365 nm).[1] The reverse process, from Z back to E, can be triggered by visible light (e.g., around 440 nm) or will occur spontaneously via thermal relaxation in the dark.[1][2] This isomerization is accompanied by significant changes in molecular shape, dipole moment, and electronic properties, each of which leaves a distinct fingerprint on the spectroscopic output.

Caption: The this compound photoisomerization cycle between the E and Z isomers.

UV-Visible (UV-Vis) Spectroscopy: The Workhorse of Isomerization Monitoring

UV-Vis spectroscopy is the most frequently utilized technique for observing this compound isomerization, owing to the well-separated and characteristic absorption bands of the E and Z isomers.[3]

Theoretical Underpinnings

The electronic transitions within the this compound molecule give rise to its UV-Vis spectrum. The key transitions are:

-

π-π* Transition: This is a high-energy, high-intensity transition. In the planar E-isomer, this transition is highly allowed, resulting in a strong absorption band in the UV region.[3][4] Upon isomerization to the non-planar Z-form, the planarity is disrupted, leading to a significant decrease in the intensity of this band.[2][5]

-

n-π* Transition: This transition involves the non-bonding electrons of the nitrogen atoms. In the centrosymmetric E-isomer, this transition is symmetry-forbidden, leading to a weak absorption band in the visible region.[6] For the Z-isomer, the symmetry is lower (C₂), making this transition more allowed and thus more intense.[1]

Quantitative Data Summary

The following table summarizes the typical UV-Vis absorption characteristics for unsubstituted this compound in solution. It is crucial to note that the exact λmax and molar extinction coefficients (ε) are sensitive to solvent polarity and substituents on the this compound core.[7][8]

| Isomer | Transition | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| E-Azobenzene | π-π | ~320 | High (~20,000) |

| n-π | ~440 | Low (~400) | |

| Z-Azobenzene | π-π | ~280 | Lower (~5,000) |

| n-π | ~440 | Higher (~1,500) |

Experimental Protocol: Monitoring Photoisomerization

This protocol outlines the standard procedure for tracking the E to Z and subsequent thermal Z to E isomerization.

Materials:

-

This compound sample

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, DMSO)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

UV light source (e.g., 365 nm LED or lamp)

-

Visible light source (optional, for Z-to-E photoisomerization)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 1 and 1.5 for the primary π-π* transition of the E-isomer.

-

Initial Spectrum (E-isomer): Record the full UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the initial, thermally stable state, which is predominantly the E-isomer.

-

E-to-Z Photoisomerization: Irradiate the sample in the cuvette with the UV light source. Periodically record the UV-Vis spectrum until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum.[1] A clear decrease in the π-π* band and an increase in the n-π* band should be observed.

-

Z-to-E Isomerization (Thermal): Place the cuvette containing the Z-isomer enriched solution in the dark in a temperature-controlled sample holder. Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the E-isomer. The rate of this process is highly dependent on temperature and the substitution pattern of the this compound.[2]

Caption: Experimental workflow for UV-Vis analysis of this compound isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy provides unparalleled detail regarding the chemical environment of atoms within a molecule, making it an indispensable tool for the definitive structural characterization of this compound isomers.[4]

The Causality of Chemical Shift Differences

The key to distinguishing E and Z isomers by ¹H NMR lies in their differing three-dimensional structures.

-

E-isomer: Possesses a planar, elongated structure where the two phenyl rings are spatially distant.

-

Z-isomer: Adopts a non-planar conformation, forcing the two phenyl rings into close proximity. This proximity places the protons of one ring within the shielding cone of the other ring's π-electron system.[9]

This shielding effect causes the aromatic protons of the Z-isomer to experience a significant upfield shift (to lower ppm values) compared to the corresponding protons in the E-isomer.[9] The protons positioned ortho to the azo group exhibit the most pronounced shift.[9]

Quantitative ¹H NMR Data

The following table provides representative ¹H NMR chemical shift ranges for the aromatic protons of unsubstituted E- and Z-azobenzene. Note that these values are highly dependent on the solvent and any substituents.[1][10]

| Isomer | Proton Position | ¹H Chemical Shift (δ, ppm) |

| E-Azobenzene | Ortho | 7.8 - 8.0 |

| Meta | 7.4 - 7.6 | |

| Para | 7.3 - 7.5 | |

| Z-Azobenzene | Ortho | 6.8 - 7.0 |

| Meta | 7.1 - 7.3 | |

| Para | 7.0 - 7.2 |

Experimental Protocol: NMR Analysis

Materials:

-

This compound sample (E-isomer, Z-isomer, or a mixture)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.[1] Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire a ¹H NMR spectrum. For in-situ photoisomerization studies, the NMR tube can be irradiated with a light source (e.g., a fiber-coupled LED) either outside the spectrometer between measurements or, with appropriate equipment, directly inside the NMR probe.

-

Data Analysis: Process the spectrum (phasing, baseline correction). Identify and integrate the signals corresponding to the E- and Z-isomers to determine their relative concentrations.[11]

Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Symmetry and Bonding

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the this compound isomers. These techniques are particularly sensitive to the changes in molecular symmetry and bond strengths that occur upon isomerization.[3]

Symmetry and Selection Rules

The differing symmetries of the isomers lead to distinct selection rules for their vibrational modes:

-

E-isomer: Belongs to the C₂h point group, which includes a center of inversion. For a molecule with a center of inversion, vibrational modes that are IR-active are Raman-inactive, and vice versa (Rule of Mutual Exclusion). The N=N stretching vibration, a key diagnostic peak, is often weak in the IR spectrum of the symmetric E-isomer.

-

Z-isomer: Has C₂ symmetry (non-planar). Lacking a center of inversion, its vibrational modes can be both IR and Raman active.

Key Vibrational Modes

The following table highlights some of the key vibrational bands used to distinguish between the E and Z isomers.

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Isomer | Observations |

| N=N Stretch | ~1440 | Raman | E | Strong |

| N=N Stretch | ~1514 | Raman | Z | Shifted and often broader[12] |

| C-N Stretch | ~1150 | IR/Raman | Both | Position sensitive to isomerization |

| Phenyl Out-of-Plane Bending | ~690 | IR | E | Characteristic strong band |

| Phenyl Out-of-Plane Bending | ~701 | IR | Z | Shifted relative to the E-isomer[5] |

Experimental Protocol: FTIR Analysis of Isomerization

Materials:

-

This compound sample

-

Suitable solvent for solution-state analysis (e.g., CH₂Cl₂) or KBr for pellet preparation

-

FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)

-

IR-transparent windows (e.g., NaCl, KBr) for liquid cells or a pellet press

Procedure:

-

Sample Preparation:

-

Solution: Prepare a concentrated solution of the this compound sample.

-

Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

-

Initial Spectrum: Record the FTIR spectrum of the sample, which will be predominantly the E-isomer.

-

Photoisomerization: If analyzing in solution or as a thin film, irradiate the sample with UV light (365 nm) to generate the Z-isomer. For KBr pellets, this is less effective.

-

Data Acquisition: Record the FTIR spectrum of the Z-enriched sample.

-

Data Analysis: Compare the spectra, focusing on the disappearance/appearance and shifting of key vibrational bands as outlined in the table above. Difference spectroscopy can be employed to highlight the changes.

Caption: Symmetry and selection rules for E and Z-azobenzene vibrational modes.

Conclusion: A Multi-faceted Approach to Characterization

No single spectroscopic technique tells the whole story of this compound isomerization. A robust characterization relies on the synergistic application of multiple methods. UV-Vis spectroscopy provides an accessible and rapid method for monitoring the kinetics and photostationary states of the isomerization process. NMR offers definitive structural confirmation and quantification of isomer ratios. Finally, vibrational spectroscopies like FTIR and Raman provide detailed insights into the specific bonding and symmetry changes that define the two isomeric states. By integrating the data from these complementary techniques, researchers can build a complete and validated picture of their this compound-based systems, a critical step in the development of next-generation photoresponsive technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural and spectroscopic characterization of E- and Z-isomers of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics of thermal cis–trans isomerization in a phototropic this compound-based single-component liquid crystal in its nematic and isotropic phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. people.unipi.it [people.unipi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Solvent effects on the n.m.r. spectra of azabenzenes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

quantum chemical calculations of azobenzene structure

The methodologies outlined in this guide provide a robust foundation for studying not only this compound but also its vast family of derivatives. By computationally predicting how chemical modifications alter the PES, absorption spectra, and isomerization barriers, we can accelerate the design of novel photoswitches with tailored properties for groundbreaking applications in medicine, materials science, and nanotechnology. [5][13]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Computational chemists from CATRIN throw light on molecular photoswitching - Catrin [catrin.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]

- 5. Computational design of a molecular triple photoswitch for wavelength-selective control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 9. Density functional theory calculations on this compound derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. On the Low-Lying Electronically Excited States of this compound Dimers: Transition Density Matrix Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. jetir.org [jetir.org]

- 15. benchchem.com [benchchem.com]

- 16. pure.mpg.de [pure.mpg.de]

- 17. Probing Highly Efficient Photoisomerization of a Bridged this compound by a Combination of CASPT2//CASSCF Calculation with… [ouci.dntb.gov.ua]

Introduction: The Azobenzene Photoswitch - A Tool for Spatiotemporal Control

References

- 1. Recent Progress in this compound-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. studenttheses.uu.nl [studenttheses.uu.nl]

- 3. Photoisomerization in different classes of this compound - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. benchchem.com [benchchem.com]

The Stability and Degradation of Azidobenzene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

Azidobenzene and its derivatives are a cornerstone of modern chemical synthesis, finding diverse applications in pharmaceuticals, materials science, and chemical biology. Their utility is intrinsically linked to the energetic yet versatile azide functional group. However, this same energetic nature presents significant challenges in terms of stability and controlled degradation. A comprehensive understanding of the factors governing the stability of azidobenzene compounds is paramount for their safe handling, for predicting their shelf-life, and for the rational design of robust synthetic routes and functional molecules. This guide provides an in-depth exploration of the thermal, photochemical, and chemical degradation pathways of azidobenzene, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their endeavors.

Core Concepts of Azidobenzene Stability

Azidobenzene (C₆H₅N₃) is an organic compound featuring an azide group covalently bonded to a phenyl ring. The stability of this molecule is a delicate balance between the stabilizing influence of the aromatic ring and the inherent instability of the azide moiety.[1] The azide group is known for its propensity to extrude dinitrogen gas (N₂), a highly exothermic process that can be triggered by various stimuli.[1] Several key factors dictate the stability of azidobenzene and its derivatives:

-

Molecular Structure: The electronic nature of substituents on the phenyl ring significantly impacts stability. Electron-withdrawing groups can influence the decomposition temperature.[1]

-

Physical State: The stability profile of azidobenzene in its solid state can differ from its stability in solution.[1]

-

Environmental Factors: Exposure to heat, light (particularly UV radiation), and certain chemical reagents can initiate degradation.[1]

A crucial rule of thumb for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[2] Another guideline is the carbon-to-nitrogen (C/N) ratio; a higher ratio generally indicates greater stability.[2]

Degradation Pathways of Azidobenzene

Azidobenzene can degrade through three primary pathways: thermal, photochemical, and chemical degradation. Understanding these pathways is critical for controlling the compound's reactivity and ensuring its safe use.

Thermal Degradation

When heated, azidobenzene undergoes irreversible decomposition, primarily through the extrusion of dinitrogen gas (N₂) to form a highly reactive phenylnitrene intermediate.[1] This process is often exothermic and can be explosive under certain conditions. The generated phenylnitrene can then participate in various reactions, including:

-

Dimerization: Two phenylnitrene molecules can dimerize to form azobenzene.[1]

-

Insertion: The nitrene can insert into C-H bonds.[1]

-

Rearrangement: Intramolecular rearrangement can lead to the formation of various products.[1]

The thermal stability of this compound derivatives is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond.[3]

Caption: Thermal degradation pathway of azidobenzene.

Photochemical Degradation

Aryl azides are photosensitive and decompose upon exposure to light, particularly UV radiation.[1] Similar to thermal degradation, the photolysis of azidobenzene results in the formation of a phenylnitrene intermediate following the absorption of a photon and subsequent loss of N₂.[1]

The quantum yield of photoisomerization, a competing process to degradation, is dependent on the wavelength of irradiation and the local environment of the this compound molecule. For instance, the quantum yield for the trans-to-cis photoisomerization of this compound is significantly reduced when it is incorporated into double-stranded DNA compared to being in solution.[4]

Caption: Photochemical degradation pathway of azidobenzene.

Chemical Degradation

Azidobenzene can be degraded through reactions with various chemical reagents. These reactions can be controlled to achieve specific and synthetically useful transformations.

-

Acid-Catalyzed Decomposition: In the presence of strong acids, such as trifluoroacetic acid, aryl azides can decompose to form arylnitrenium ions.[1] These intermediates can then undergo intramolecular cyclization or react with nucleophiles.[1]

-

Reduction (Staudinger Reduction): The azide group is readily reduced to a primary amine. A common and mild method for this transformation is the Staudinger reaction, which involves treatment of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis.[5][6] This reaction proceeds through an iminophosphorane intermediate.[5][6][7]

-

Radical-Induced Decomposition: The decomposition of azidobenzene can be initiated by free radicals. For example, trichloromethyl radicals can induce the decomposition of phenyl azide in carbon tetrachloride.[1][8]

Caption: Key chemical degradation pathways of azidobenzene.

Quantitative Stability Data

The stability of azidobenzene and its derivatives can be quantified through various parameters. The following tables summarize key data related to their thermal and photochemical stability.

Table 1: Thermal Stability Data for Azidobenzene and Derivatives

| Compound | Decomposition Onset (°C) | Notes | Reference |

| This compound | ~170 | Decomposition temperature can vary based on heating rate and experimental conditions. | [9] |

| 4-Nitroazidobenzene | Lower than azidobenzene | Electron-withdrawing groups generally decrease thermal stability. | [10] |

| 4-Methoxyazidobenzene | Higher than azidobenzene | Electron-donating groups can increase thermal stability. | [11] |

| This compound-4,4'-dicarboxylic acid dimethyl ester | SADT of 216.37 °C (25 kg package) | Self-accelerating decomposition temperature is a critical parameter for large-scale handling. | [12] |

Table 2: Photochemical Stability Data for Azidobenzene

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) of Photodecomposition | Varies significantly with wavelength and environment | Can be influenced by the presence of photosensitizers. | [13] |

| Photoisomerization Quantum Yield (Φtrans→cis) | ~0.1 - 0.3 | Varies with excitation wavelength. | [14] |

| Photoisomerization Quantum Yield (Φcis→trans) | ~0.3 - 0.5 | Varies with excitation wavelength. | [14] |

Experimental Protocols for Stability Assessment

A systematic approach is required to accurately assess the stability of azidobenzene compounds. The following protocols outline key experiments for thermal and photochemical degradation analysis.

Caption: General workflow for studying azidobenzene degradation.

Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of an azidobenzene compound.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 1-10 mg) of the azidobenzene compound into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: Continuously monitor the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss, which typically corresponds to the loss of N₂.[1] For more detailed analysis, the TGA instrument can be coupled to a mass spectrometer (TGA-MS) to identify the evolved gases.[1]

Photochemical Degradation Analysis using UV-Vis Spectroscopy

Objective: To monitor the rate of disappearance of an azidobenzene compound and the formation of photoproducts upon irradiation.

Methodology:

-

Solution Preparation: Prepare a solution of the azidobenzene compound in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance within the linear range of the spectrophotometer.

-

Initial Spectrum: Record the initial UV-Vis spectrum of the solution to identify the characteristic absorption bands of the azidobenzene.

-

Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., using a monochromator or a filtered lamp). The wavelength should correspond to an absorption band of the compound.

-

Time-course Monitoring: Record UV-Vis spectra at regular time intervals during irradiation.

-

Data Analysis: Monitor the decrease in the absorbance of the azidobenzene peak and the appearance of new peaks corresponding to photoproducts to determine the kinetics of the degradation.[1]

Product Identification using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To separate and identify the degradation products of an azidobenzene compound.

Methodology:

-

Sample Preparation: Prepare a sample of the degraded azidobenzene mixture (from thermal, photochemical, or chemical degradation studies).

-

HPLC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). Use a mobile phase gradient that effectively separates the parent compound from its degradation products.

-

Detection: Use a UV detector to monitor the elution of the separated components. The resulting chromatogram will show peaks corresponding to the remaining azidobenzene and its degradation products.

-

Mass Spectrometry Identification: For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS). The mass spectrum of each peak will provide the molecular weight of the component, aiding in its structural elucidation.[1]

Safe Handling and Disposal of Azidobenzene Compounds

Given their potential for explosive decomposition and toxicity, strict safety protocols must be followed when working with azidobenzene and other organic azides.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15] For high-risk operations, a face shield and blast shield are recommended.[16]

-

Engineering Controls: All work with azides should be conducted in a well-ventilated chemical fume hood.[15]

-

Handling Precautions:

-

Disposal:

-

Azide-containing waste should be collected in a separate, clearly labeled waste container.[17]

-

Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]

-

Organic azides should be converted to a more stable derivative, such as an amine, before disposal whenever feasible.[2]

-

Dilute solutions of sodium azide can be deactivated by reaction with nitrous acid under controlled conditions in a fume hood.[15]

-

Conclusion

The stability of azidobenzene compounds is a multifaceted issue that requires careful consideration by researchers in all fields where these versatile molecules are employed. A thorough understanding of their thermal, photochemical, and chemical degradation pathways is essential for their safe and effective use. By employing the analytical techniques and adhering to the safety protocols outlined in this guide, scientists and drug development professionals can confidently navigate the challenges associated with handling azidobenzene derivatives, thereby unlocking their full potential in a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. Photoisomerization quantum yield of this compound-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

- 11. Solvent and substituent effects on thermal cis–trans-isomerization of some 4-diethylaminoazobenzenes | Semantic Scholar [semanticscholar.org]

- 12. Study on thermal decomposition and thermal hazard analysis of this compound-4,4'-dicarboxylic acid dimethyl ester | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. benchchem.com [benchchem.com]

- 17. artscimedia.case.edu [artscimedia.case.edu]

Methodological & Application

Application Notes & Protocols: Azobenzene in Photoresponsive Liquid Crystalline Polymers

Introduction: Harnessing Light for Molecular and Macroscopic Control

Azobenzene-containing liquid crystalline polymers (LCPs) represent a frontier in materials science, merging the reversible photoisomerization of this compound moieties with the long-range orientational order of liquid crystals. This unique combination allows for the precise control of material properties, from molecular alignment to macroscopic shape, using light as a clean and spatiotemporally controlled stimulus. When embedded within a polymer network, the nanoscale conformational change of this compound molecules—from the linear, thermally stable trans isomer to the bent, metastable cis isomer upon UV light exposure—is amplified into a significant macroscopic response. This process is fully reversible, with visible light or thermal relaxation promoting the back-isomerization to the trans state.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and expert insights into the synthesis, fabrication, characterization, and application of these remarkable smart materials.

Part 1: Fundamental Principles & Molecular Design

The core of photoresponsivity lies in the trans-cis-trans isomerization cycle of the this compound chromophore.

-

trans isomer: Thermodynamically stable, planar, and elongated. It acts as a mesogen, promoting the formation of liquid crystalline phases.

-

cis isomer: Metastable, non-planar, and bent. Its presence disrupts the liquid crystalline order, leading to a phase transition to an isotropic state.

This molecular-level disruption is the engine of macroscopic change. In a well-aligned LCP, this order-disorder transition generates internal stress, resulting in mechanical deformation such as bending, twisting, or contraction.

Figure 1: Reversible photoisomerization of the this compound molecule, the fundamental switching mechanism in photoresponsive LCPs.

The choice of monomer is critical. A typical design involves a diacrylate monomer containing a central this compound core, flexible spacers (e.g., alkyl chains), and terminal polymerizable groups. The spacers decouple the motion of the polymer backbone from the this compound unit, facilitating the liquid crystalline phase formation.

Part 2: Synthesis and Fabrication Protocols

Protocol 2.1: Synthesis of a Representative this compound Monomer (A3A)